Methyl 6-bromoindolizine-2-carboxylate
Overview
Description
Methyl 6-bromoindolizine-2-carboxylate is a chemical compound with the molecular formula C10H8BrNO2. It belongs to the indolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylate group at the 2nd position of the indolizine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoindolizine-2-carboxylate typically involves the bromination of indolizine derivatives followed by esterification. One common method is the reaction of indolizine with bromine in the presence of a suitable solvent to introduce the bromine atom at the desired position. The resulting brominated indolizine is then subjected to esterification using methanol and a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoindolizine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-aminoindolizine-2-carboxylate or 6-thioindolizine-2-carboxylate.
Oxidation: Formation of 6-bromoindolizine-2-carboxylic acid.
Reduction: Formation of 6-bromoindolizine-2-methanol.
Scientific Research Applications
Methyl 6-bromoindolizine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 6-bromoindolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-aminoindolizine-2-carboxylate
- Methyl 6-thioindolizine-2-carboxylate
- Ethyl 6-bromoindolizine-2-carboxylate
Uniqueness
Methyl 6-bromoindolizine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, especially in the development of new drugs and materials .
Properties
IUPAC Name |
methyl 6-bromoindolizine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-9-3-2-8(11)6-12(9)5-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYYHGGXOLUMEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680274 | |
Record name | Methyl 6-bromoindolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162262-40-9 | |
Record name | 2-Indolizinecarboxylic acid, 6-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1162262-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromoindolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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